molecular formula C15H19N3O3S B5874536 isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate

isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate

Cat. No.: B5874536
M. Wt: 321.4 g/mol
InChI Key: XRJDTHWPLJVPLQ-UHFFFAOYSA-N
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Description

Isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate, also known as isobutylcarbonyl-3-(4-methylphenoxy)-1,2,4-thiadiazole-5-carboxylate, is a chemical compound that belongs to the class of thiadiazole derivatives. It has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The exact mechanism of action of isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that it can reduce inflammation and pain in animal models. It has also been reported to possess insecticidal and herbicidal activities.

Advantages and Limitations for Lab Experiments

The advantages of using isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate in lab experiments include its potent anti-inflammatory, analgesic, and anti-tumor activities, as well as its insecticidal and herbicidal activities. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of new derivatives with improved potency and selectivity.
3. Investigation of its potential applications in other fields, such as materials science and environmental science.
4. Studies to determine its mechanism of action and the molecular targets involved.
5. Investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases.
In conclusion, this compound is a promising compound with potential applications in medicine, agriculture, and industry. Further studies are needed to determine its safety and efficacy, as well as its mechanism of action and potential molecular targets. With continued research, it has the potential to become a valuable tool in the fight against various diseases and pests.

Synthesis Methods

The synthesis of isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate can be achieved through a multi-step process. The first step involves the reaction of 4-methylphenol and thionyl chloride to form 4-methylphenyl chloroformate. The second step involves the reaction of 4-methylphenyl chloroformate with potassium thiocyanate to form 4-methylphenyl thiocyanate. The third step involves the reaction of 4-methylphenyl thiocyanate with hydrazine hydrate to form 4-methylphenyl hydrazine. The fourth step involves the reaction of 4-methylphenyl hydrazine with ethyl isocyanate to form this compound.

Scientific Research Applications

Isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate has been extensively studied for its potential applications in medicine, agriculture, and industry. In medicine, it has been reported to possess anti-inflammatory, analgesic, and anti-tumor activities. In agriculture, it has been reported to possess insecticidal and herbicidal activities. In industry, it has been reported to possess anti-corrosion and anti-fouling activities.

Properties

IUPAC Name

2-methylpropyl N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-10(2)8-21-15(19)16-14-18-17-13(22-14)9-20-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJDTHWPLJVPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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